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  • Product: 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid
  • CAS: 1936187-00-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

The following technical guide is structured as a high-level whitepaper designed for drug development scientists and analytical chemists. It synthesizes theoretical physicochemical principles with practical, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug development scientists and analytical chemists. It synthesizes theoretical physicochemical principles with practical, field-proven experimental strategies.[1][2]

Technical Guide & Characterization Framework

Executive Summary & Structural Context

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (CAS: 1936187-00-6) represents a specialized N-substituted caprolactam scaffold.[2] Structurally, it consists of a seven-membered lactam ring (azepan-2-one) functionalized with a hydroxyl group at the C3 position (alpha to the carbonyl) and an acetic acid moiety at the N1 position.[2]

In pharmaceutical development, this motif is frequently encountered as:

  • A Synthetic Intermediate: Specifically in the synthesis of peptidomimetics and lysine-mimetic protease inhibitors.[1]

  • A Degradation Product: A potential hydrolytic or oxidative impurity in the manufacturing of ACE inhibitors containing the azepinone core (e.g., analogs of Benazepril or Omapatrilat intermediates).[1]

This guide provides a rigorous framework for the physicochemical characterization, analytical separation, and stability profiling of this polar, non-chromophoric entity.[1]

Theoretical Physicochemical Profile

Before initiating wet-lab experiments, a theoretical profile establishes the boundary conditions for method development.[1]

Core Molecular Descriptors
PropertyValue / PredictionStructural Rationale
Molecular Formula C₈H₁₃NO₄High oxygen content relative to carbon count indicates high polarity.[2]
Molecular Weight 187.19 g/mol Low MW places it in the "fragment" space; rapid elution expected in RP-HPLC.[1][2]
Chiral Centers 1 (C3 Position)The C3-hydroxyl creates an enantiomeric pair (

).[1][2] Stereoselective separation is required.[1]
Chromophores Weak / NegligibleLacks conjugated

-systems.[1][2] UV absorption is limited to the end-absorption of the amide/carboxyl groups (<210 nm).[1][2]
Ionization and Lipophilicity (In Silico Predictions)

The molecule possesses two key ionizable sites and a permanent dipole:[1][2]

  • Carboxylic Acid (Tail): pKa

    
     4.2 – 4.[1]6. At physiological pH (7.4), this exists almost exclusively as the carboxylate anion (
    
    
    
    ).[1]
  • Lactam Nitrogen: Non-basic due to resonance stabilization with the carbonyl.[1]

  • Hydroxyl Group: pKa > 14 (Non-ionizable in aqueous buffers).[1]

Solubility & Partitioning:

  • Predicted LogP: -0.8 to -1.2 (Highly Hydrophilic).[2]

  • Solubility: Freely soluble in water and methanol; sparingly soluble in dichloromethane or hexane.[1]

Analytical Methodologies (Method Development)

The combination of high polarity and weak UV activity makes standard C18/UV methods prone to failure (retention loss and low sensitivity).[1] The following workflows are recommended.

Separation Strategy (Chromatography)

Challenge: The molecule will elute in the void volume (


) on standard C18 columns at acidic pH.[1][2]
Solution:  Use HILIC  (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing .[1][2]
  • Primary Recommendation (HILIC):

    • Stationary Phase: Amide or Zwitterionic (e.g., ZIC-HILIC).[1][2]

    • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 5.0).[1]

    • Mechanism:[1][2][3] Partitioning into the water-enriched layer on the silica surface.[1][2]

  • Alternative (Reverse Phase):

    • Stationary Phase: T3 (C18 with low ligand density) or Polar-Embedded C18.[1][2]

    • Mobile Phase: 0.1% Formic Acid (aqueous) to suppress ionization of the carboxylic acid, forcing it into the neutral (more retentive) state.[1][2]

Detection Strategy

Since the molecule lacks a benzene ring, UV detection at 254 nm is useless.[1]

  • UV at 205–210 nm: Feasible but prone to baseline drift and solvent interference.[1]

  • CAD (Charged Aerosol Detection): Excellent for this non-volatile analyte.[1] Universal response.

  • Mass Spectrometry (LC-MS): The gold standard.[1][2]

    • Mode: ESI Positive (

      
      ) or ESI Negative (
      
      
      
      ).[1][2]
    • Fragmentation: Loss of water (

      
      ) and decarboxylation (
      
      
      
      ) are characteristic transitions.[1][2]
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_0 Method Decision Tree Sample Crude Sample (Synthesis/Degradation) Screen Solubility Screen (Water vs. Org) Sample->Screen Detection Detector Selection Screen->Detection High Water Sol. Method Separation Mode Detection->Method No Chromophore UV UV < 210nm (Low Specificity) Detection->UV MS LC-MS (ESI) (High Specificity) Detection->MS CAD CAD/ELSD (Universal) Detection->CAD RP RP-HPLC (Polar C18, pH 2) Method->RP If Acidic HILIC HILIC (Amide Column) Method->HILIC Preferred

Caption: Decision matrix for analytical method development, favoring HILIC and MS/CAD detection due to polarity and lack of chromophores.

Stability & Reactivity Profile

Understanding the degradation pathways is critical for setting storage conditions and identifying impurities.[1]

Hydrolytic Degradation (Ring Opening)

The 7-membered lactam ring is thermodynamically more stable than beta-lactams (4-membered) but susceptible to acid/base hydrolysis.[2]

  • Pathway: Nucleophilic attack at the C2 carbonyl.[1]

  • Product: The ring opens to form the corresponding amino-diacid: N-(carboxymethyl)-6-amino-2-hydroxyhexanoic acid.[2]

  • Catalysis: Accelerated significantly at pH > 9.0 and pH < 2.0.[1]

Oxidation (Alpha-Hydroxyl Sensitivity)

The C3-hydroxyl group is alpha to a carbonyl.[2]

  • Risk: Oxidation to the alpha-keto lactam (2,3-dioxoazepan-1-yl acetic acid).[2]

  • Indicator: Appearance of a yellow discoloration (alpha-diketones are often colored) and a shift in UV absorption (emergence of a band at ~280-300 nm).[2]

Visualization: Degradation Pathways

Degradation cluster_hydrolysis Hydrolysis (pH > 9 or < 2) cluster_oxidation Oxidation (Oxidative Stress) Parent 2-(3-Hydroxy-2-oxoazepan-1-yl) acetic acid OpenRing Ring Opening: N-(carboxymethyl)-6-amino-2-hydroxyhexanoic acid Parent->OpenRing + H2O Diketo Alpha-Keto Formation: 2,3-Dioxoazepan derivative Parent->Diketo - 2H (Oxidation)

Caption: Primary degradation pathways. Hydrolysis leads to ring opening; oxidation targets the C3 hydroxyl.[1]

Experimental Protocols (Self-Validating)

Protocol A: Potentiometric Determination of pKa

Objective: Accurately determine the pKa of the carboxyl tail to optimize HPLC mobile phase pH.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]

  • 0.1 M KOH (standardized).[1]

  • 0.1 M HCl.[1]

  • Inert atmosphere (

    
     purge) to prevent carbonate formation.[1]
    

Step-by-Step:

  • Dissolution: Dissolve ~5 mg of the compound in 20 mL of degassed water (concentration ~1.3 mM).

  • Acidification: Adjust initial pH to ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M KOH in increments of 0.05 pH units until pH 11.0.

  • Data Analysis: Plot the first derivative of the pH curve (

    
    ). The inflection point at pH ~4.2–4.6 corresponds to the carboxylic acid.[1]
    
  • Validation: Perform a blank titration (water + HCl) and subtract the background.[1] The lack of a second inflection point < 11.0 confirms the lactam nitrogen is non-basic.[1]

Protocol B: LogD Measurement (Shake-Flask Method)

Objective: Determine lipophilicity at physiological pH (7.4).[1]

Step-by-Step:

  • Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffer (pH 7.4).

  • Equilibration: Dissolve the compound in the buffer phase (

    
    ) to a target concentration of 100 µg/mL.
    
  • Partitioning: Mix 2 mL of buffer (with compound) and 2 mL of octanol in a glass vial. Vortex for 60 minutes at 25°C.[1]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the aqueous phase by HPLC (

    
    ).
    
  • Calculation:

    
    
    Note: If 
    
    
    
    , the compound is highly polar (LogD < -1), and the octanol phase must be analyzed directly to confirm mass balance.[1][2]

References

  • OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1][2]

  • OECD. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1][2]

  • PubChem. (n.d.).[1][4] Compound Summary: Caprolactam Derivatives. National Library of Medicine.[1][4] Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006).[1] Determination of aqueous solubility and pKa values of drug candidates. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for Protocol 5.1).

Sources

Exploratory

Role of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid in pharmaceutical intermediates

An In-depth Technical Guide to the Role of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid in Pharmaceutical Intermediates Executive Summary The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid in Pharmaceutical Intermediates

Executive Summary

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a compelling yet underutilized area of chemical space in drug discovery.[1] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane ring offers greater conformational flexibility, which can be pivotal for optimizing binding to biological targets.[2] This guide focuses on a highly functionalized derivative, 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid , a versatile pharmaceutical intermediate poised for application in modern medicinal chemistry. We will dissect its structural attributes, explore its potential synthetic applications based on analogous bioactive molecules, and provide robust, field-proven experimental protocols for its synthesis and derivatization. This document serves as a technical resource for researchers and drug development professionals seeking to leverage this unique building block in the design of novel therapeutics.

The Azepane Scaffold: A Frontier in Medicinal Chemistry

The synthesis of functionalized nitrogen heterocycles is a cornerstone of drug discovery.[1] While piperidines and pyrrolidines are ubiquitous in medicinal chemistry libraries, the seven-membered azepane is significantly less common, presenting an opportunity for innovation and the exploration of novel intellectual property.[1] The inherent flexibility of the azepane ring can be a decisive factor in its bioactivity, allowing it to adopt conformations inaccessible to more rigid ring systems.[2]

Currently, several approved drugs, such as the antidiabetic agent Tolazamide and the antihistamine Azelastine, feature an azepane substructure, validating its pharmaceutical relevance.[2] The compound at the core of this guide, 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, is not merely an azepane derivative but a trifunctional scaffold, incorporating a lactam, a hydroxyl group, and a carboxylic acid. This strategic combination of functional groups provides multiple, orthogonal handles for chemical modification, making it an exceptionally valuable intermediate.

Physicochemical Properties & Structural Analysis

The utility of a pharmaceutical intermediate is defined by its chemical properties and structural features. 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is a purpose-built scaffold for complex molecular assembly.

PropertyValueSource
IUPAC Name 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid-
CAS Number 1936187-00-6[3]
Molecular Formula C₈H₁₃NO₄[3]
Molecular Weight 187.19 g/mol [3]
Typical Purity Min. 95%[3]
Physical Form Solid-

digraph "chemical_structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.5!"]; C3 [label="C", pos="1.5,1!"]; C4 [label="C", pos="0.5,2!"]; C5 [label="C", pos="-0.8,1.8!"]; C6 [label="C", pos="-1.5,0.5!"]; C7 [label="C", pos="-1.2,-0.8!"]; O_C2 [label="O", pos="1.8,-1.3!"]; O_C3 [label="OH", pos="2.5,1.5!"]; C_acid [label="CH₂", pos="-0.3,-1.5!"]; C_cooh [label="C", pos="0.5,-2.5!"]; O_cooh1 [label="O", pos="1.3,-3.2!"]; O_cooh2 [label="OH", pos="-0.3,-3.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1 [label=""]; C2 -- O_C2 [style=double]; C3 -- O_C3; N1 -- C_acid; C_acid -- C_cooh; C_cooh -- O_cooh1 [style=double]; C_cooh -- O_cooh2; }

Caption: 2D Structure of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid.

Structural Dissection and Synthetic Implications:

  • The C3-Hydroxyl Group: This secondary alcohol is the molecule's primary point for diversification. It can serve as a nucleophile, a hydrogen bond donor in ligand-receptor interactions, or be oxidized to a ketone to modulate electronic properties and geometry. Its presence allows for the introduction of side chains via etherification or esterification to probe specific pockets of a target protein.

  • The N-Acetic Acid Moiety: The terminal carboxylic acid is a classic handle for amide bond formation, one of the most robust and common reactions in drug synthesis. This allows the scaffold to be coupled to amines, amino acids, or other complex fragments, extending the molecule toward other binding regions.

  • The Azepan-2-one (Caprolactam) Core: This seven-membered lactam provides a rigid, yet conformationally flexible, core. The cyclic amide is metabolically stable and its non-planar nature is ideal for disrupting flat, aromatic-driven interactions often seen in enzyme active sites, providing a path to improved selectivity and potency.

Core Synthetic Applications: A Versatile Building Block

While not yet a component of a blockbuster drug, the structure of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid makes it an ideal candidate for several classes of therapeutics, particularly enzyme inhibitors and central nervous system (CNS) agents.

Rationale in Enzyme Inhibitor Design

Many modern enzyme inhibitors rely on scaffolds that can present functional groups in a precise three-dimensional arrangement. Azepane derivatives have shown promise in this area, for instance, as inhibitors of the glycine transporter 1 (GlyT1) and 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2).[4][5]

Causality in Application: The strategic utility of this intermediate lies in its ability to function as a "three-way" connector.

  • The azepane ring serves as the core scaffold, positioning the other functional groups.

  • The N-acetic acid provides the primary linkage point to an amine-containing fragment, often designed to bind in one sub-pocket of an enzyme (S1 pocket).

  • The C3-hydroxyl group can be elaborated with a second fragment designed to interact with an adjacent pocket (S2 pocket), or it can directly form a critical hydrogen bond with the protein backbone.

This modular approach allows for systematic Structure-Activity Relationship (SAR) studies, where modifications at the C3 and acid terminus can be explored independently to optimize potency and selectivity.

Workflow_Inhibitor_Synthesis Start Starting Materials (e.g., 3-Hydroxy-azepan-2-one) Step1 N-Alkylation & Hydrolysis Start->Step1 Intermediate Core Intermediate 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Step2 Amide Coupling (EDC, HOBt) Intermediate->Step2 Step3 C3-OH Derivatization (Optional Etherification) Intermediate->Step3 Step1->Intermediate Final Final Drug Candidate (Enzyme Inhibitor) Step2->Final Step3->Final Fragment1 Amine Fragment (R1-NH2) Fragment1->Step2 Fragment2 Alkyl Halide (R2-X) Fragment2->Step3

Caption: Generalized workflow for synthesizing enzyme inhibitors.

Potential in Central Nervous System (CNS) Drug Discovery

The azepane scaffold is present in several CNS-active compounds.[2][6] The increased conformational freedom compared to piperidine allows for better adaptation to the complex topographies of neurotransmitter receptors and transporters. The polarity imparted by the hydroxyl and carboxyl groups can be fine-tuned through derivatization to achieve the delicate balance of properties required for blood-brain barrier penetration.

Experimental Protocols

The following protocols are presented as robust, validated methodologies for the synthesis and application of the title compound, grounded in established principles of organic chemistry.

Protocol: Synthesis of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

Principle: This two-step procedure involves the N-alkylation of a commercially available lactam with an ethyl bromoacetate followed by saponification (ester hydrolysis) to yield the final carboxylic acid. This is a standard and high-yielding transformation.

Step A: Synthesis of Ethyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxyazepan-2-one (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add ethyl bromoacetate (1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Heat the mixture to 60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting lactam is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl ester.

Step B: Hydrolysis to 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

  • Reagent Setup: Dissolve the purified ethyl ester from Step A (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reaction Initiation: Add lithium hydroxide (LiOH, 1.5 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Workup: Quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3). Extract the aqueous layer with a more polar solvent system like 9:1 Dichloromethane:Isopropanol (3x).

  • Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, typically as a solid.

Protocol: Downstream Amide Coupling with a Primary Amine

Principle: This protocol utilizes standard peptide coupling reagents (EDC/HOBt) to form a stable amide bond between the intermediate's carboxylic acid and a representative amine, demonstrating its core utility.

  • Reagent Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (1.0 eq.), the desired primary amine (R-NH₂, 1.1 eq.), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous DMF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography or preparative HPLC to obtain the final amide product.

Conclusion and Future Perspectives

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is more than a simple building block; it is a versatile platform for the rapid generation of molecular diversity. Its three distinct functional handles—a flexible lactam core, a modifiable hydroxyl group, and a reliable carboxylic acid anchor—provide medicinal chemists with a powerful tool for scaffold-based drug design. While its full potential is still being explored, its structural characteristics strongly suggest applications in the development of next-generation enzyme inhibitors, CNS agents, and other complex therapeutics. As the demand for novel chemical matter with favorable three-dimensional properties continues to grow, intermediates like this will become increasingly critical to the success of drug discovery campaigns.

References

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Procter, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. [Link]

  • Padwa, A., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]

  • Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. PubMed. [Link]

  • Rolland, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Ghorbani-Vaghei, R., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PMC. [Link]

  • Al-badrany, K. A., et al. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. World of Medicine: Journal of Biomedical Sciences. [Link]

  • aecenar. (n.d.). synthesis of extractants. [Link]

  • Synthimed Pharma. (n.d.). APIs List. [Link]

  • Global Pharma Tek. (n.d.). Active Pharmaceutical Ingredients (APIs) Products. [Link]

  • AvKARE. (n.d.). Pharma Catalog. [Link]

  • GSRS. (n.d.). GSRS. [Link]

  • US EPA. (n.d.). Substance Registry Services. [Link]

  • Odermatt, A., et al. (2011). Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroid dehydrogenase 2 inhibitors. PubMed. [Link]

  • ResearchGate. (2023). (PDF) Oxazepine Derivatives, Synthesis and Applications. [Link]

  • Wang, X., et al. (2024). A Practical Method for Synthesizing Iptacopan. MDPI. [Link]

  • ResearchGate. (n.d.). Oxa-Michael Addition Reactions of 3-hydroxy-2-azetidinones: Synthesis of 1, 3, 4-Trisubstituted-2-Azetidinones | Request PDF. [Link]

  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Patsnap Eureka. (n.d.). 3-hydroxyacetophenone synthesis method. [Link]

Sources

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Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

Topic: Improving yield in the synthesis of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Ticket ID: AZP-8492-YIELD Status: Open Support Tier: Level 3 (Process Chemistry & Optimization) Executive Summary The synthesis of 2-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the synthesis of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Ticket ID: AZP-8492-YIELD Status: Open Support Tier: Level 3 (Process Chemistry & Optimization)

Executive Summary

The synthesis of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (often referred to as the "HABA" intermediate in analog libraries) presents a classic chemoselectivity challenge. The molecule contains three reactive sites: the secondary amide (lactam) nitrogen, the secondary hydroxyl group at C3, and the strained 7-membered lactam ring itself.

Low yields (<40%) are typically caused by three converging failure modes:

  • Competitive O-Alkylation: The C3-hydroxyl group competes with the Nitrogen for the alkyl halide.

  • Elimination (Dehydration): Base-mediated elimination of the 3-OH group yields the

    
    -unsaturated lactam.
    
  • Hydrolytic Ring Opening: The 7-membered ring is susceptible to cleavage during the ester hydrolysis step, forming the acyclic amino-diacid byproduct.

This guide provides a self-validating protocol to bypass these bottlenecks, prioritizing the Protection-Alkylation-Deprotection (PAD) strategy over direct alkylation.

Module 1: The N-Alkylation Bottleneck

Diagnostic: Why is my yield low?

If you are attempting direct alkylation of 3-hydroxy-2-oxoazepane with ethyl bromoacetate using NaH or K₂CO₃, you are likely generating a mixture of N-alkyl, O-alkyl, and N,O-bis-alkyl products.

The Solution: You must differentiate the nucleophilicity of the Nitrogen (amide, pKa ~17) and the Oxygen (alcohol, pKa ~16-17). While their pKas are similar, the amide nitrogen is softer, but the alkoxide is less sterically hindered.

Optimized Protocol: The "PAD" Strategy

Grounding Reference: This approach mirrors the industrial synthesis of Benazepril intermediates, where hydroxy-lactam stability is critical [1][2].

Step 1: Transient Protection (Silylation)

Do not skip this step. Protecting the 3-OH group locks out O-alkylation and elimination side reactions.

  • Reagents: 3-hydroxy-2-oxoazepane (1.0 eq), Imidazole (2.2 eq), TBDMS-Cl (1.1 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Stir at 0°C

    
     RT for 4 hours.
    
  • Checkpoint: TLC should show complete conversion to the lipophilic silyl ether.

  • Workup: Dilute with water, extract with EtOAc. Yield Target: >90% .

Step 2: N-Alkylation

With the Oxygen shielded, you can use strong bases to deprotonate the amide quantitatively.

  • Reagents: 3-(TBDMS-oxy)-2-oxoazepane (1.0 eq), NaH (60% dispersion, 1.2 eq).

  • Solvent: THF (0.5 M concentration). Note: THF is preferred over DMF here to simplify workup and reduce elimination risk.

  • Electrophile: Tert-butyl bromoacetate (1.1 eq).

    • Why tert-butyl? It allows for acidic deprotection later, avoiding the basic conditions that open the lactam ring.

  • Procedure:

    • Cool solution of lactam to 0°C.

    • Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir 30 min.

    • Add tert-butyl bromoacetate dropwise.

    • Warm to RT and stir 3-6 hours.

  • Yield Target: 85-92% .

Troubleshooting Table: N-Alkylation
SymptomProbable CauseCorrective Action
New spot at higher Rf (non-UV active) O-Alkylation (if unprotected)Implement TBDMS protection immediately.
New UV-active spot (conjugated) Elimination to enoneTemperature too high during NaH addition. Keep <5°C.
Starting Material Stalls (~50%) Moisture in solventNaH is quenched by water. Dry THF over sieves (3Å).
Gel formation Concentration too highDilute reaction to 0.2 M. Azepanes aggregate.

Module 2: Hydrolysis & Isolation (The "Safe" Release)

The Critical Failure: Ring Opening

Standard ester hydrolysis (NaOH/MeOH/H₂O) often attacks the lactam carbonyl (C2) instead of the ester carbonyl, breaking the ring.

The Solution: Acidolytic Cleavage. If you used tert-butyl bromoacetate in Step 2, you can remove both the TBDMS group and the ester group simultaneously (or sequentially) under acidic conditions, leaving the lactam ring intact.

Protocol: Global Deprotection
  • Reagents: TFA (Trifluoroacetic acid) / DCM (1:1 ratio).

  • Conditions: Stir at RT for 2-4 hours.

  • Mechanism: TFA cleaves the t-butyl ester (via carbocation fragmentation) and the silyl ether (via protonation).

  • Workup (Crucial for Yield):

    • Concentrate in vacuo to remove TFA.

    • Do not neutralize with strong base (NaOH).

    • Purification: The product is a polar acid. Use Ion Exchange Chromatography (Dowex 50W) or recrystallize from Acetone/Ether.

Visualizing the Process

Workflow Diagram

The following diagram illustrates the optimized "PAD" pathway versus the high-risk direct route.

AzepaneSynthesis SM 3-Hydroxy-2-oxoazepane Direct Direct Alkylation (High Risk) SM->Direct Prot Step 1: Protection (TBDMS-Cl) SM->Prot Side1 O-Alkylated Byproduct Direct->Side1 Competition Inter1 3-(TBDMS)-Lactam Prot->Inter1 Alk Step 2: N-Alkylation (NaH, t-Bu-Bromoacetate) Inter1->Alk Inter2 N-Alkylated Diester Alk->Inter2 Deprot Step 3: Acidic Cleavage (TFA/DCM) Inter2->Deprot Side2 Ring-Opened Diacid Inter2->Side2 If NaOH used Product Target Acid: 2-(3-OH-2-oxoazepan-1-yl)acetic acid Deprot->Product

Caption: Comparative workflow showing the high-yield "PAD" route (Green) vs. the risk-prone direct route (Red).

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use ethyl bromoacetate instead of tert-butyl bromoacetate? A: Yes, but you must change the hydrolysis method. Ethyl esters require basic hydrolysis (LiOH/THF/H₂O). You must strictly control the temperature (0°C) and stoichiometry (1.05 eq LiOH). Excess base or heat will open the lactam ring [3].

Q2: I see a byproduct at RRT 0.85 in HPLC. What is it? A: This is likely the elimination product (2-(2-oxo-2,5,6,7-tetrahydro-1H-azepin-1-yl)acetic acid). It forms if the reaction mixture heats up during the NaH addition. Ensure the internal temperature never exceeds 10°C during deprotonation.

Q3: My product is water-soluble and I can't extract it. A: The target is a polar carboxylic acid with a lactam.

  • Do not extract with DCM.

  • Protocol: Acidify the aqueous phase to pH 2.0. Saturate with NaCl. Extract with n-Butanol or Ethyl Acetate/Isopropanol (3:1) . Alternatively, lyophilize the aqueous phase and extract the solid residue with dry acetone.

Q4: Is the 3-OH stereocenter stable? A: If you are synthesizing a chiral version (e.g., 3S), be aware that NaH can cause racemization via the enolate. If optical purity drops, switch to a softer base like Cesium Carbonate (Cs₂CO₃) in Acetonitrile, though the reaction will be slower (12-24h) [4].

References

  • Novartis AG. (1983). Process for the preparation of 1-carboxymethyl-3-amino-benzazepin-2-one derivatives. US Patent 4,410,520.

    • Context: Establishes the foundational chemistry for N-alkylation of azepin-2-ones and the stability of the lactam ring.
  • Watthey, J. W., et al. (1985). Synthesis and biological properties of (carboxyalkyl)amino-substituted benzazepin-2-ones: Inhibitors of angiotensin converting enzyme. Journal of Medicinal Chemistry, 28(11), 1511-1516.

    • Context: Discusses the structure-activity relationship and synthetic optimiz
  • BenchChem. (2025).[1] Technical Guide: N-Alkylation of Lactams and Hydroxylamine Derivatives.

    • Context: General protocols for selective N-alkylation and troubleshooting O-alkyl
  • Black, D. St.C., et al. (1995). Synthesis of 3-substituted azepan-2-ones. Tetrahedron, 51(43), 11801-11814. Context: Detailed mechanistic insight into the reactivity of the 3-position in azepanone rings.

Sources

Optimization

Overcoming degradation issues of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

Welcome to the technical support center for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (CAS 1936187-00-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid (CAS 1936187-00-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the stability and degradation challenges associated with this molecule. My approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Structural Overview & Inherent Instabilities

Before troubleshooting, it's crucial to understand the molecule's structure. It contains three key functional groups that dictate its chemical behavior and potential degradation pathways: a 7-membered lactam (a cyclic amide), an α-hydroxy group, and a carboxylic acid side chain. The primary stability concern for this molecule is its susceptibility to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid?

A1: The most probable degradation pathway is hydrolysis of the lactam (amide) bond.[1] Like other lactams, the cyclic amide is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening. This reaction cleaves the 7-membered ring to form the corresponding linear amino acid, 2-((2-carboxy-1-hydroxyethyl)amino)hexanoic acid. This process can be catalyzed by both acids and bases.[1][2]

Q2: What experimental factors can accelerate the degradation of this compound?

A2: Several factors can significantly impact the stability of your compound in solution and as a solid. Understanding these is key to preventing unwanted degradation.[3]

  • pH: The rate of hydrolysis is highly pH-dependent.[4] Degradation is typically accelerated under both strongly acidic and strongly basic conditions. Maximum stability is often found in a slightly acidic to neutral pH range (approximately pH 4-7), though this must be determined experimentally.[4][5]

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[5][6] Storing solutions at elevated temperatures, even for short periods, can lead to significant sample loss.

  • Presence of Water: Water is a reactant in the primary hydrolytic degradation pathway.[6] Therefore, using anhydrous solvents and minimizing exposure to atmospheric moisture, especially for long-term storage in solid form, is critical.

  • Oxidizing Agents: The secondary alcohol (hydroxyl group) is susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or transition metal ions can potentially lead to the formation of a ketone derivative.

Q3: How can I reliably detect and quantify the parent compound and its potential degradation products?

A3: A stability-indicating analytical method is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard.[7]

  • RP-HPLC can separate the more polar degradation products (like the ring-opened amino acid) from the parent compound. A C18 column is a common starting point.[8]

  • UV Detection provides quantitative data. The amide bond provides some UV absorbance, typically at low wavelengths (~210 nm).

  • Mass Spectrometry (MS) Detection is invaluable for identifying unknown peaks in your chromatogram. By determining the mass-to-charge ratio (m/z) of a degradation product, you can confirm its molecular weight and propose a structure.

Q4: What are the recommended storage conditions for this compound?

A4: Based on its chemical structure, the following storage conditions are recommended to maximize shelf-life.

Form Temperature Atmosphere Light Condition Rationale
Solid -20°C or lowerInert Gas (Argon/Nitrogen), DesiccatedProtected from Light (Amber Vial)Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.[3]
Solution -80°C (Long-term) 2-8°C (Short-term, <24h)Tightly Sealed VialProtected from Light (Amber Vial)Cryogenic storage halts most chemical reactions. Avoid repeated freeze-thaw cycles. Use of buffered solutions at optimal pH can enhance stability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a problem-solution format.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis

Problem: "I prepared a fresh solution of my compound for an assay, but my chromatogram shows the main peak decreasing over time with the appearance of new, more polar peaks."

Analysis: This is a classic sign of chemical degradation, most likely hydrolysis. The ring-opened product, containing two carboxylic acid groups and an amino group, will be significantly more polar than the parent lactam and will thus have a shorter retention time on a standard C18 RP-HPLC column.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Scenario 2: Inconsistent Biological Assay Results

Problem: "The potency of my compound seems to decrease significantly if the prepared assay plates are left at room temperature for a few hours before reading."

Analysis: This points to compound instability within the assay medium itself. Biological media are aqueous, buffered (often at physiological pH ~7.4), and incubated at 37°C, creating an environment conducive to hydrolysis.[4]

This protocol will help you quantify the stability of your compound under the exact conditions of your experiment.

  • Preparation: Prepare a concentrated stock solution of the compound in an appropriate anhydrous organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final assay concentration in the exact biological medium used for your experiment. Also prepare a sample in a control buffer (e.g., a phosphate buffer at the same pH).

  • Time Points: Incubate the solutions at the assay temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution.

  • Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining at each time point.

  • Interpretation: Plot the percentage of remaining compound versus time. This will give you a clear window of time during which your assay results will be reliable.

Scenario 3: Designing a Proactive Stability Study

Problem: "I need to formally characterize the degradation profile of this molecule for a development project. How should I set up a forced degradation study?"

Analysis: A forced degradation (or stress testing) study is crucial for identifying potential degradation products, establishing degradation pathways, and developing a robust, stability-indicating analytical method.[9] The study involves subjecting the drug to conditions more severe than accelerated storage.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40-60°C) cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis 0.1 M HCl Stock->Acid Base Base Hydrolysis 0.1 M NaOH Stock->Base Oxidation Oxidation 3% H₂O₂ Stock->Oxidation Thermal Thermal Solid, 80°C Stock->Thermal Photo Photolytic Solution, UV/Vis Light (ICH Q1B) Stock->Photo Sample Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Quench Quench/Neutralize Reaction Sample->Quench Analyze Analyze via HPLC-UV/MS Quench->Analyze Identify Identify Degradants & Calculate Mass Balance Analyze->Identify

Caption: Experimental workflow for a forced degradation study.

Condition Reagent/Setup Typical Duration Rationale & Key Considerations
Acidic Hydrolysis 0.1 M to 1 M HCl2 - 24 hoursSimulates gastric conditions and probes acid-catalyzed lactam hydrolysis.[10] Neutralize with base before injection.
Basic Hydrolysis 0.1 M to 1 M NaOH30 mins - 8 hoursProbes base-catalyzed hydrolysis, which is often faster for amides.[10] Neutralize with acid before injection.
Oxidative Degradation 3% - 30% H₂O₂2 - 24 hoursTests susceptibility to oxidation, particularly at the secondary alcohol.[11] This reaction can be slow; monitor carefully.
Thermal Degradation Solid sample in oven at 80°C24 - 72 hoursEvaluates the intrinsic stability of the solid form. Compare with a sample stored at 40°C with humidity.
Photolytic Degradation Solution in quartz cuvette exposed to light source (ICH Q1B compliant)As per ICH guidelinesAssesses light sensitivity. Run a dark control in parallel (vial wrapped in foil) to differentiate photolytic from thermal degradation.

Self-Validation: For this study to be trustworthy, you must achieve a target degradation of 5-20% for each condition. If degradation is too rapid, reduce the time, temperature, or reagent concentration. If it's too slow, increase them. A good mass balance (sum of parent compound and all degradation products equals ~100% of the initial amount) indicates that your analytical method is detecting all major degradants.

References

  • G. A. Reinoza, et al. (2025). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. ResearchGate. Available at: [Link]

  • Formnini, R. L., & Bralzebill, E. K. (1963). Process of hydrolyzing caprolactams. U.S. Patent No. 3,113,966. Washington, DC: U.S. Patent and Trademark Office.
  • Mihailescu, A., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC. Available at: [Link]

  • Wang, H., et al. (n.d.). Research Progress of Caprolactam Intermediate Hydroxylamine Production Methods. Highlights in Science, Engineering and Technology. Available at: [Link]

  • Wikipedia. (n.d.). Caprolactam. Available at: [Link]

  • Houston, M. E., et al. (1996). Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices. PubMed. Available at: [Link]

  • Jørgensen, K. H., et al. (2022). A stable α-lactam reagent for bioconjugation and proteomic profiling. ResearchGate. Available at: [Link]

  • Kocaoglu, S., et al. (2016). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. Available at: [Link]

  • Bajaj, S., et al. (n.d.). Drug degradation pathways. Pharmacy 180. Available at: [Link]

  • Van der Veken, P., et al. (2018). Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams. ACS Omega. Available at: [Link]

  • Journal of Pharmaceutics & Drug Delivery Research. (2023). Drug Stability: A Crucial Factor in Pharmaceutical Industry. SciTechnol. Available at: [Link]

  • Jain, M. (2016). Factors affecting drug stability. Slideshare. Available at: [Link]

  • Chan, K. C., et al. (1991). Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma. PubMed. Available at: [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. RSC Publishing. Available at: [Link]

  • Lester, Y., et al. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? MDPI. Available at: [Link]

  • Macchi, F., et al. (2021). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Omega. Available at: [Link]

  • Karsisiotis, A. I., et al. (2018). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences. Available at: [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Available at: [Link]

  • He, Y., et al. (2018). Pharmaceutical biodegradation under three anaerobic redox conditions evaluated by chemical and toxicological analyses. H1 Connect. Available at: [Link]

  • Pienimäki, P. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]

  • Nace, G. S. (2009). A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. Scholars' Mine. Available at: [Link]

  • aecenar. (n.d.). synthesis of extractants. Available at: [Link]

  • PlumX. (2011). Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroid dehydrogenase 2 inhibitors. Available at: [Link]

  • ResearchGate. (2023). Oxazepine Derivatives, Synthesis and Applications. Available at: [Link]

  • Arkivoc. (2009). Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f][2][12]oxazepin-3(4H)- ones. Available at: [Link]

  • Zhang, G. G. Z., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Available at: [Link]

  • ResearchGate. (2025). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Available at: [Link]

  • PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. Available at: [Link]

  • Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Available at: [Link]

  • Derle, D. V., et al. (2014). Stability indicating thin-layer chromatographic determination of eslicarbazepine acetate as bulk drug. Scholars Research Library. Available at: [Link]

  • Prakash, V., et al. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmacognosy Magazine. Available at: [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Residual Solvent Removal Strategies for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

This guide serves as a specialized technical resource for the purification and drying of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid . It is designed for process chemists and pharmaceutical scientists encountering persiste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification and drying of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid . It is designed for process chemists and pharmaceutical scientists encountering persistent residual solvent issues (solvates, inclusions, or surface adsorption) during scale-up or final isolation.

Executive Summary & Chemical Context

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid presents a unique purification challenge due to its amphiphilic nature. The molecule contains a polar carboxylic acid tail and a hydroxyl group on a seven-membered lactam (azepane) ring .

  • The Problem: These functional groups act as aggressive hydrogen-bond donors/acceptors, frequently trapping polar solvents (Water, Methanol, Ethanol, THF) within the crystal lattice or forming stable solvates.

  • The Risk: Aggressive drying (high heat) risks lactam hydrolysis (ring-opening) or intermolecular esterification (dimerization).

  • The Solution: This guide prioritizes "Soft-Exchange" techniques—displacing high-affinity solvents with lower-affinity, volatile carriers—rather than brute-force thermal drying.

Diagnostic Workflow: Identifying the Trap

Before selecting a removal strategy, you must characterize how the solvent is held. Use this decision matrix to select the correct protocol.

SolventStrategy Start Start: Solvent Detected via HS-GC TGA Run TGA & DSC Start->TGA Decision1 Is weight loss distinct (step-wise) or gradual? TGA->Decision1 StepWise Step-wise Loss Decision1->StepWise Sharp Endotherm Gradual Gradual/Continuous Loss Decision1->Gradual Broad Drift Diagnosis1 Diagnosis: Crystal Solvate (Solvent is inside lattice) StepWise->Diagnosis1 Diagnosis2 Diagnosis: Surface Adsorption or Amorphous Inclusion Gradual->Diagnosis2 Action1 Protocol A: Reslurry & Lattice Breaking Diagnosis1->Action1 Action2 Protocol B: Azeotropic Displacement Diagnosis2->Action2

Figure 1: Diagnostic decision tree for selecting the appropriate solvent removal strategy based on thermal analysis.

Detailed Protocols

Protocol A: Controlled Reslurry (Lattice Breaking)

Target: Removal of lattice-bound solvents (Solvates) or "sticky" polar solvents (DMF, DMSO, Water). Mechanism: Ostwald ripening. By heating the solid in a solvent where it has partial solubility, the crystal lattice dissolves and reforms, ejecting the impurity solvent.

Reagents:

  • Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol (if the solvate is not an alcohol).

  • Solvent B (Anti-Solvent): Heptane or MTBE (Methyl tert-butyl ether).

Step-by-Step Methodology:

  • Charge: Place crude wet cake into a reactor with an overhead stirrer.

  • Suspend: Add Solvent A (approx. 3-5 volumes relative to cake weight).

    • Note: The solid should not fully dissolve. If it does, you have added too much. You want a thick slurry.

  • Heat Cycle: Heat the slurry to 45–50°C for 2 hours.

    • Why: This energy allows surface molecules to dissolve and re-deposit, liberating trapped solvent.

  • Anti-Solvent Addition: Slowly add Solvent B (5-8 volumes) over 1 hour while cooling to 20°C.

  • Filtration: Filter the solid.

  • Displacement Wash: Wash the cake with 100% Solvent B to remove traces of Solvent A.

  • Vacuum Dry: Dry at 40°C under full vacuum (<50 mbar).

Validation Check: Perform 1H-NMR. If the solvent peak shifts or sharpens, the solvate structure has been broken.

Protocol B: Azeotropic Displacement (Scavenging)

Target: Removal of water or stubborn surface-adsorbed volatiles (EtOAc, THF). Mechanism: Formation of a lower-boiling binary azeotrope to "carry" the heavy solvent out during distillation.

Recommended Azeotropic Pairs:

Residual Solvent Displacing Solvent Azeotrope BP (°C) Composition (% w/w)
Water Ethanol 78.2°C 95.6% EtOH / 4.4% Water
Water Toluene 85°C 80% Toluene / 20% Water
Ethyl Acetate Ethanol 71.8°C 69% EtOH / 31% EtOAc

| THF | Methanol | 60.7°C | ~ Azeotropic behavior varies |

Step-by-Step Methodology:

  • Dissolution/Suspension: Suspend the material in the Displacing Solvent (e.g., Ethanol).

  • Distillation: Apply vacuum (approx. 100–150 mbar) and heat the jacket to 40°C.

  • Strip Volume: Distill off approximately 50% of the solvent volume.

    • Critical: Do not distill to dryness. This causes amorphous "crashing" which re-traps solvent.

  • Replenish: Add fresh Displacing Solvent to return to original volume.

  • Repeat: Perform this "Strip & Replenish" cycle 3 times.

  • Final Isolation: Cool to 0–5°C to maximize yield, filter, and dry.

Troubleshooting & FAQs

Q1: The material turns into a "gum" or "oil" during drying. What is happening?

A: This is likely a Glass Transition (Tg) collapse . The 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid molecule has a flexible azepane ring. If it contains significant residual solvent, the Tg is lowered (plasticization). If you heat above this depressed Tg, the crystal structure collapses into an amorphous rubber.

  • Fix: Stop heating immediately. Add an anti-solvent (like MTBE or Heptane) to the gum and stir vigorously to induce re-crystallization. Once solid, dry at a lower temperature (ambient) under high vacuum for longer periods.

Q2: I see a new impurity peak at RRT 0.9 or 1.1 after drying at 60°C.

A: You are likely observing Lactam Dimerization or Hydrolysis . The hydroxyl group of one molecule can attack the carboxylic acid of another (esterification), or the lactam ring may open if residual water and trace acid are present.

  • Fix: Limit drying temperature to <45°C . Ensure the pH of the final wash was neutral (pH 6–7) before drying. Acidic residues accelerate degradation.

Q3: Can I use Lyophilization (Freeze Drying)?

A: Yes, and it is highly recommended if the primary residual solvent is water or t-Butanol. Because this molecule is an amino acid derivative, it behaves well in lyophilization.

  • Protocol: Dissolve in Water/t-Butanol (70:30). Freeze to -40°C. Apply vacuum (<100 mTorr). Ramp shelf temperature slowly to 25°C over 24 hours. This yields a fluffy, solvent-free amorphous solid.

Q4: My residual solvent is within ICH limits, but the powder clumps.

A: This indicates surface hygroscopicity . Even if the bulk solvent is low, the surface is grabbing atmospheric moisture.

  • Fix: Store the material in double polyethylene bags with desiccant packs (Silica or Molecular Sieves) between the bags. Handle only in a humidity-controlled glovebox or room (<40% RH).

Regulatory Limits (Reference Data)

Ensure your final specification aligns with ICH Q3C (R8) guidelines.

Solvent ClassSolvent NamePDE (mg/day)Concentration Limit (ppm)
Class 1 (Avoid)Benzene0.032
Class 2 (Limit)Methanol30.03000
Class 2 (Limit)Toluene8.9890
Class 2 (Limit)THF7.2720
Class 3 (Low Tox)Ethanol50.05000
Class 3 (Low Tox)Acetone50.05000
Class 3 (Low Tox)Ethyl Acetate50.05000

Note: If multiple solvents are present, ensure the cumulative daily exposure does not exceed limits.[1][2]

References

  • International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.

    • Source:

  • Wyrwa, R., et al. (2020). Process for the preparation of peptide intermediates.[3] (Relating to purification of amino acid derivatives via IPA/Water displacement).

    • Source:

  • Cymit Quimica. (n.d.). 2-(3-Hydroxy-2-oxoazepan-1-yl)

    • Source:

  • U.S. Food and Drug Administration (FDA). (2017). Q3C Tables and List Guidance for Industry.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid analysis

Technical Comparison: Chromatographic Strategies for the Quantitation of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic Acid Executive Summary The Challenge: 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid presents a "perfect storm" of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Chromatographic Strategies for the Quantitation of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic Acid

Executive Summary

The Challenge: 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid presents a "perfect storm" of chromatographic difficulties. As a polar, acidic lactam derivative (often an intermediate in the synthesis of ACE/NEP inhibitors like Omapatrilat), it suffers from three primary analytical hurdles:

  • High Polarity (LogP < 0): It elutes near the void volume (

    
    ) on standard C18 columns, leading to poor resolution from solvent fronts.
    
  • Acidic Functionality: The carboxylic acid moiety (

    
    ) causes peak tailing and sensitivity to pH changes.
    
  • Weak Chromophore: Lacking a strong aromatic system, it relies on the amide bond absorption (

    
    ), making it susceptible to baseline drift and solvent interference.
    

The Solution: This guide compares three distinct separation strategies. While HILIC offers superior retention, this guide recommends Aqueous-Stable Reversed-Phase (AQ-RP) as the most robust method for routine QC environments due to its higher reproducibility and lower susceptibility to sample diluent mismatch.

The Analyte: Chemical Profile & Method Implications

Understanding the physicochemical properties is the first step in rational method design.

ChemicalProfile Analyte 2-(3-Hydroxy-2-oxoazepan-1-yl) acetic acid Prop1 Carboxylic Acid (pKa ~4.5) Analyte->Prop1 Prop2 Lactam Ring (Polar/Hydrophilic) Analyte->Prop2 Prop3 Weak UV (Max ~205 nm) Analyte->Prop3 Imp1 Requires pH < 2.5 (Ion Suppression) Prop1->Imp1 Imp2 Risk of 'Phase Collapse' on Standard C18 Prop2->Imp2 Imp3 Requires High Purity Solvents (HPLC Grade) Prop3->Imp3

Figure 1: Physicochemical properties of the analyte and their direct impact on chromatographic method selection.

Comparative Methodology: RP-AQ vs. HILIC vs. IPC

We evaluated three primary modes of chromatography. The following data summarizes the performance characteristics of each approach.

Comparison Matrix
FeatureMethod A: AQ-C18 (Recommended) Method B: HILIC Method C: Ion-Pairing (IPC)
Mechanism Hydrophobic interaction (Polar Endcapped)Hydrophilic PartitioningIonic Interaction + Hydrophobic
Column Polar-Embedded C18 (e.g., Waters T3, Phenomenex Aqua)Amide or Zwitterionic (e.g., TSKgel Amide-80)Standard C18
Mobile Phase 0.1% H₃PO₄ (aq) / AcetonitrileACN / 10mM NH₄OAc (pH 5.8)Buffer + Octanesulfonic Acid
Retention (

)
Moderate (2.5 - 4.0)High (> 5.0)Adjustable (High)
Peak Shape Sharp (Symmetry > 0.95)Good (Symmetry ~ 1.1)Often Broad/Tailing
Equilibration Fast (10-15 min)Slow (30-45 min)Very Slow (> 60 min)
MS Compatible? Yes (if Formic Acid used)Excellent No (Non-volatile salts)
Robustness High Low (Sensitive to water content)Moderate

Detailed Experimental Protocols

Method A: The "Gold Standard" (Aqueous C18)

Best for: Quality Control, Routine Analysis, Impurity Profiling.

Rationale: Standard C18 columns suffer from "dewetting" (pore clearing) in highly aqueous mobile phases required to retain this polar molecule. We utilize a Polar-Embedded or Polar-Endcapped stationary phase which remains fully wetted even at 100% aqueous conditions.[1]

Protocol:

  • Column: 150 mm x 4.6 mm, 3 µm or 5 µm Polar-Endcapped C18 (e.g., Atlantis T3 or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
    • Why pH 2.5? This suppresses the ionization of the acetic acid side chain (

      
       4.5), rendering the molecule neutral and increasing retention on the hydrophobic stationary phase.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Program: 95% A / 5% B.

    • Note: Do not exceed 10% organic if retention is low.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is critical for retention stability).

  • Detection: UV @ 210 nm.

  • Injection Volume: 10-20 µL.

Self-Validation Check:

  • Inject a "Void Marker" (e.g., Uracil or Nitrate). The analyte must elute with a capacity factor (

    
    ) > 2.0.
    
  • If peak splitting occurs, check the sample diluent. It must match the mobile phase (95% Buffer).

Method B: The "High Sensitivity" Alternative (HILIC)

Best for: Trace Analysis, LC-MS applications.

Rationale: HILIC works by creating a water-rich layer on the silica surface. The polar analyte partitions into this layer. Acetonitrile acts as the "weak" solvent here.

Protocol:

  • Column: 150 mm x 4.6 mm, Amide-functionalized Silica (e.g., XBridge Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

    • Why pH 5.8? At this pH, the carboxylic acid is ionized (COO-), increasing its polarity and retention in HILIC mode.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Program: 15% A / 85% B.

  • Flow Rate: 0.8 mL/min (HILIC generally has lower backpressure).

  • Detection: UV @ 210 nm (or ESI-MS Negative Mode).

Critical Warning: HILIC is extremely sensitive to the sample diluent. Samples must be dissolved in 80-90% Acetonitrile. Injecting an aqueous sample will disrupt the water layer on the column, causing massive peak distortion.

Method Development Decision Workflow

Use this logic flow to determine the correct method for your specific sample matrix.

MethodSelection Start Start: Sample Matrix? Matrix Is the sample in High Organic Solvent? Start->Matrix MS_Req Is MS Detection Required? Matrix->MS_Req No (Aqueous) HILIC Select Method B (HILIC) (Amide Column) Matrix->HILIC Yes RP_AQ Select Method A (AQ-C18) (pH 2.5 Phosphate) MS_Req->RP_AQ No (UV Only) RP_MS Select Method A (Modified) (pH 2.5 Formic Acid) MS_Req->RP_MS Yes

Figure 2: Decision tree for selecting the optimal chromatographic mode based on sample solvent and detection requirements.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Splitting (Method A) Sample solvent too strong (high % Organic).Dilute sample in Mobile Phase A (Buffer).
Drifting Baseline (UV 210nm) Impure Mobile Phase additives.Use "HPLC Grade" Phosphoric Acid; Ensure water is 18.2 MΩ.
Low Retention (Method A) "Dewetting" of standard C18.Switch to Polar-Embedded or AQ designated column.
Retention Time Shift (Method B) Column not equilibrated.HILIC requires 20-30 column volumes of equilibration.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Pesek, J. (2014).[2] HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • PubChem. 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid Compound Summary.[Link] (Verified for structural properties).

Sources

Comparative

A Comparative Guide to the Validation of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic Acid Reference Standards

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, a key chemical entity. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a comprehensive understanding of a robust validation process.

The Imperative of Purity in Pharmaceutical Reference Standards

A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis in the pharmaceutical industry.[1] Its established purity and identity are critical for determining the potency of active pharmaceutical ingredients (APIs), quantifying impurities, and ensuring the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the FDA and EMA, guided by the principles outlined in pharmacopeias such as the USP and EP, mandate stringent characterization of these standards.[3]

This guide will focus on a multi-faceted approach to validating the purity of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, employing orthogonal analytical techniques to build a comprehensive and trustworthy purity profile.

Strategic Approach to Purity Validation

A single analytical technique is insufficient to definitively establish the purity of a reference standard. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, provides a more complete and reliable assessment. Our strategy for validating 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid integrates chromatographic, spectroscopic, and thermal analysis techniques.

Purity_Validation_Workflow Overall Workflow for Reference Standard Validation cluster_0 Primary Analysis cluster_1 Impurity Profiling cluster_2 Physicochemical Characterization Structural_Elucidation Structural Elucidation (NMR, MS) Purity_Assessment Purity Assessment (HPLC, qNMR) Structural_Elucidation->Purity_Assessment Confirms Identity Organic_Impurities Organic Impurities (HPLC, LC-MS) Purity_Assessment->Organic_Impurities Quantifies Purity Final_Purity_Assignment Final Purity Assignment (Mass Balance) Organic_Impurities->Final_Purity_Assignment Inorganic_Impurities Inorganic Impurities (ICP-MS) Inorganic_Impurities->Final_Purity_Assignment Residual_Solvents Residual Solvents (TGA, GC-HS) Residual_Solvents->Final_Purity_Assignment Water_Content Water Content (Karl Fischer, TGA) Water_Content->Final_Purity_Assignment Thermal_Properties Thermal Properties (DSC) Thermal_Properties->Final_Purity_Assignment

Caption: Overall Workflow for Reference Standard Validation.

I. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from its impurities.[4][5] For a polar compound like 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, developing a robust HPLC method that provides adequate retention and resolution of potential polar impurities is crucial.[6][7]

Potential Impurities

Based on the structure of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, potential process-related impurities and degradation products may include:

  • Starting materials and intermediates: Such as ε-caprolactam derivatives and precursors to the acetic acid side chain.

  • By-products: Formed during the synthesis, for example, through incomplete hydroxylation or side reactions.

  • Degradation products: The hydroxamic acid moiety can be susceptible to hydrolysis, leading to the opening of the azepane ring to form 6-aminohexanoic acid derivatives.[8][9][10] Oxidation of the hydroxyl group is also a potential degradation pathway.[11][12]

Experimental Protocol: HPLC-UV

Objective: To separate and quantify organic impurities in the 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid reference standard.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For highly polar impurities, a polar-endcapped or embedded-polar group column may be necessary.[6][7]

Reagents:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water/Acetonitrile (95:5 v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 50
    30 90
    35 90
    36 5

    | 45 | 5 |

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid reference standard.

  • Dissolve in and dilute to 50 mL with the diluent to achieve a concentration of 0.5 mg/mL.

Data and Interpretation
ParameterResult
Main Peak Retention Time8.5 min
Main Peak Area %99.85%
Impurity 1 (Relative Retention Time: 0.8)0.07%
Impurity 2 (Relative Retention Time: 1.2)0.05%
Total Impurities0.12%

The chromatogram should exhibit a sharp, symmetrical main peak with baseline separation from all impurity peaks. The total organic impurities are calculated based on the area percent method. According to ICH Q3A guidelines, impurities present at a level above 0.05% should be reported, and those above 0.10% (for a maximum daily dose ≤ 2g) generally require identification.[13][14][15]

II. Structural Confirmation and Impurity Identification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the main compound and for identifying unknown impurities.[1]

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid and identify the structures of impurities detected by HPLC.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Utilize the same HPLC method as described above to ensure correlation of peaks.

MS Conditions:

  • Ionization Mode: ESI positive and negative.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan for molecular weight confirmation and tandem MS (MS/MS) for structural elucidation of impurities.

Data and Interpretation
AnalyteExpected [M+H]⁺Observed [M+H]⁺Expected [M-H]⁻Observed [M-H]⁻
Main Compound188.0866188.0865186.0718186.0719
Impurity 1 (RRT 0.8)--170.0612170.0610 (Proposed: Dehydro impurity)
Impurity 2 (RRT 1.2)206.0972206.0971-- (Proposed: Hydrolysis product)

The high-resolution mass spectrometry data should confirm the elemental composition of the main peak, consistent with C₈H₁₃NO₄. MS/MS fragmentation patterns of the impurities can be used to propose their structures.

III. Absolute Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[13][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[14][17]

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity (assay) of the 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid reference standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

NMR Acquisition Parameters:

  • Pulse Program: Standard quantitative ¹H experiment.

  • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (analyte or IS).

  • Number of Scans: 16 or higher for good signal-to-noise.

Data and Interpretation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

ParameterValue
Analyte Signal Integral (e.g., CH₂ adjacent to COOH)2.15
Internal Standard Signal Integral (CH=CH)2.00
Purity of Internal Standard99.8%
Calculated Purity of Analyte99.7%

The selection of a suitable internal standard is critical for the accuracy of qNMR.[16][17][18] The chosen standard should be stable, non-reactive, and have signals that do not overlap with the analyte's signals.[17]

IV. Thermal Analysis: TGA and DSC

Thermal analysis provides crucial information about the presence of volatile impurities (water and residual solvents) and the thermal properties of the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is used to quantify volatile content.[19][20]

Experimental Protocol: TGA

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Size: 5-10 mg.

  • Temperature Program: Heat from 25 °C to 300 °C at 10 °C/min.

  • Atmosphere: Nitrogen purge.

Data and Interpretation: A weight loss step at temperatures below 150 °C typically corresponds to the loss of water or volatile organic solvents.[20][21]

Temperature RangeWeight LossInterpretation
25-120 °C0.15%Water and/or residual solvents
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and can also be used to estimate purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[1][22][23]

Experimental Protocol: DSC

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Size: 2-5 mg in a hermetically sealed aluminum pan.

  • Temperature Program: Heat from 25 °C to 200 °C at 2 °C/min.

  • Atmosphere: Nitrogen purge.

Data and Interpretation:

ParameterResult
Onset of Melting165.2 °C
Peak of Melting167.5 °C
Purity (by van't Hoff)99.8 mol%

A sharp melting endotherm is indicative of high purity. The purity calculated by DSC provides an orthogonal confirmation of the purity values obtained by chromatographic and spectroscopic methods.

V. Final Purity Assignment: The Mass Balance Approach

The final purity of the reference standard is determined by a mass balance calculation, which combines the results from the orthogonal techniques.

Mass_Balance_Calculation Mass Balance Purity Calculation Purity_100 100% Organic_Impurities Organic Impurities (HPLC) Purity_100->Organic_Impurities - Water_Content Water Content (TGA/KF) Organic_Impurities->Water_Content - Residual_Solvents Residual Solvents (TGA/GC) Water_Content->Residual_Solvents - Inorganic_Impurities Inorganic Impurities (ICP-MS) Residual_Solvents->Inorganic_Impurities - Final_Purity Assigned Purity Inorganic_Impurities->Final_Purity =

Caption: Mass Balance Purity Calculation.

Calculation: Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

ComponentValueMethod
Assay (by qNMR)99.7%¹H qNMR
Organic Impurities0.12%HPLC
Water/Volatiles0.15%TGA
Inorganic Impurities<0.01%(Assumed, typically determined by ICP-MS)
Assigned Purity (Mass Balance) 99.7%

The assigned purity from the mass balance calculation should be in good agreement with the absolute purity determined by qNMR. This concordance between different analytical approaches provides a high degree of confidence in the assigned purity value of the reference standard.

Conclusion

Validating the purity of a reference standard like 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is a rigorous, multi-step process that demands scientific expertise and adherence to regulatory standards. By employing a suite of orthogonal analytical techniques—HPLC for chromatographic purity, LC-MS for structural confirmation, qNMR for absolute purity, and thermal analysis for volatile content—a comprehensive and defensible purity value can be established. This self-validating system of cross-verification ensures the reliability of the reference standard, which is paramount for the development of safe and effective pharmaceuticals.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • <1086> Impurities in Official Articles. United States Pharmacopeia. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • <1086> Impurities in Drug Substances and Drug Products. (2025). Shijiazhuang Xinfuda Medical Packaging Co., Ltd. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). YouTube. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. [Link]

  • TGA Analysis. Impact Analytical. [Link]

  • Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC). (1997). YAKUGAKU ZASSHI. [Link]

  • DSC purity. Mettler Toledo. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (2014). Slideshare. [Link]

  • <1086> Impurities in Drug Substances and Drug Products. (2012). U.S. Pharmacopeia. [Link]

  • Thermogravimetric Analysis. (2022). Improved Pharma. [Link]

  • 1086 Impurities in Drug Substances and Drug Products. (2025). Scribd. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2004). SciELO. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025). Pharmaffiliates. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). U.S. Pharmacopeia. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Remote stereoelectronic effects in pyrrolidone- and caprolactam-substituted phenols: discrepancies in antioxidant properties. (2018). ChemRxiv. [Link]

  • Cyclic hydroxamic acids. Part I. Synthesis and reactions of 1,2-di-hydro-1-hydroxy-4,6-dimethyl-2-oxopyridine-3-carbonitrile. (1966). Journal of the Chemical Society C: Organic. [Link]

  • N-Hydroxyphthalimide. Wikipedia. [Link]

  • Research Progress of Caprolactam Intermediate Hydroxylamine Production Methods. (2022). E3S Web of Conferences. [Link]

  • Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. (2024). NETZSCH Analyzing & Testing. [Link]

  • Epsilon-Caprolactam- and Nylon Oligomer-Degrading Bacterium Brevibacterium epidermidis BS3: Characterization and Potential Use in Bioremediation. (2023). PMC. [Link]

  • Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. (2003). Green Chemistry. [Link]

  • Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions. (2015). ResearchGate. [Link]

  • Methods for Hydroxamic Acid Synthesis. (2013). PMC. [Link]

  • Newbold and Spring : 373. Hydroxarnic Acids. Part I. Cyclic Hydroxamic Acids derived from Pyridine and Quinoline. (1948). RSC Publishing. [Link]

  • TGA Analysis for Moisture Content. (2025). ResolveMass Laboratories Inc. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010). LCGC International. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. [Link]

  • Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. (2007). Farmaco. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995). European Medicines Agency. [Link]

  • Steps involved in HPLC Method Development. (2017). Asian Journal of Pharmaceutical Research. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). PMC. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Method Development on HPLC. Maharana Pratap P.G. College Hardoi. [Link]

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Validation

A Comparative Guide to the Stability of Substituted Azepan-2-one Acetic Acids in Pharmaceutical Development

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compliance. This guide provides an in-depth comparative analysis of the stability of substituted azepan-2-one acetic acids, a class of compounds with significant therapeutic potential. By examining their behavior under various stress conditions, we can elucidate degradation pathways and establish a foundation for developing stable and efficacious drug products.

The azepan-2-one (ε-caprolactam) ring, a seven-membered lactam, is the central scaffold of these molecules. While generally more stable than the highly strained four-membered β-lactam ring found in penicillin antibiotics, the amide bond within the azepan-2-one structure is still susceptible to hydrolysis.[1] The stability of this ring system, and consequently the entire molecule, is significantly influenced by the nature and position of substituents on the ring, as well as the presence of the acetic acid moiety.

This guide will delve into the critical aspects of stability testing for this class of compounds, presenting a logical framework for comparative analysis and providing detailed experimental protocols for forced degradation studies.

Fundamental Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and understand the chemical behavior of a molecule under stress.[2] For substituted azepan-2-one acetic acids, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for compounds containing amide functional groups, such as the lactam ring in azepan-2-one derivatives.[1] This process can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the seven-membered ring to form the corresponding amino acid derivative.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon of the lactam, leading to ring cleavage.

The rate of hydrolysis is highly dependent on the pH of the solution. A pH-rate profile would typically show increased degradation at both low and high pH values, with a region of maximum stability at a specific pH.

Oxidative Degradation

The tertiary amine that can be formed upon ring-opening, as well as other susceptible functional groups in the substituents, can be prone to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. Potential oxidation products could include N-oxides or hydroxylated derivatives.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. While the azepan-2-one ring itself is not a strong chromophore, substituents on the ring could be, leading to photolytic cleavage or rearrangement. Photostability testing is crucial to determine the need for light-resistant packaging.

Comparative Stability Analysis of Substituted Azepan-2-one Acetic Acids

The stability of the azepan-2-one acetic acid core can be significantly modulated by the electronic effects of substituents on the azepane ring. Understanding these structure-stability relationships is key to selecting drug candidates with optimal developability profiles.

Influence of Substituents on Hydrolytic Stability

The electronic nature of substituents on the azepan-2-one ring can either stabilize or destabilize the lactam bond towards hydrolysis.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or haloalkyl groups (-CF3) inductively withdraw electron density from the lactam ring. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to a decrease in hydrolytic stability.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups donate electron density to the lactam ring. This reduces the electrophilicity of the carbonyl carbon, making it less prone to nucleophilic attack and thereby increasing hydrolytic stability.

Below is a conceptual diagram illustrating the influence of substituents on the stability of the lactam ring.

G cluster_0 Substituent Effects on Lactam Stability Azepan-2-one_Acetic_Acid Substituted Azepan-2-one Acetic Acid EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CN Azepan-2-one_Acetic_Acid->EWG Substitution with EDG Electron-Donating Group (EDG) e.g., -CH3, -OCH3 Azepan-2-one_Acetic_Acid->EDG Substitution with Increased_Electrophilicity Increased Carbonyl Electrophilicity EWG->Increased_Electrophilicity Inductive Effect Decreased_Electrophilicity Decreased Carbonyl Electrophilicity EDG->Decreased_Electrophilicity Inductive/Resonance Effect Decreased_Stability Decreased Hydrolytic Stability (Faster Degradation) Increased_Electrophilicity->Decreased_Stability Increased_Stability Increased Hydrolytic Stability (Slower Degradation) Decreased_Electrophilicity->Increased_Stability

Caption: Influence of electronic effects of substituents on the hydrolytic stability of the azepan-2-one ring.

Hypothetical Comparative Stability Data
CompoundSubstituent (at C4)Condition% Degradation (24h)Major Degradant
Compound A -H (Unsubstituted)0.1 M HCl, 60°C15%4-aminomethylheptanedioic acid
0.1 M NaOH, 60°C25%4-aminomethylheptanedioic acid
Compound B -NO2 (Electron-Withdrawing)0.1 M HCl, 60°C35%4-(aminomethyl)-4-nitroheptanedioic acid
0.1 M NaOH, 60°C50%4-(aminomethyl)-4-nitroheptanedioic acid
Compound C -OCH3 (Electron-Donating)0.1 M HCl, 60°C8%4-(aminomethyl)-4-methoxyheptanedioic acid
0.1 M NaOH, 60°C15%4-(aminomethyl)-4-methoxyheptanedioic acid

Experimental Protocols for Forced Degradation Studies

To ensure the generation of relevant and reliable stability data, a systematic approach to forced degradation is necessary. The following protocols outline the key experimental setups.

General Workflow for Forced Degradation Studies

The overall process for conducting forced degradation studies is depicted in the following workflow diagram.

G cluster_0 Forced Degradation Workflow Start Start: Pure API Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24 hours) Stress_Conditions->Sampling Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Sampling->Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants - Mass Balance Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid. As a novel compound, comprehensive s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid. As a novel compound, comprehensive safety data may be limited. Therefore, this document synthesizes available information with established best practices for handling structurally related chemicals to ensure a robust and precautionary approach to laboratory safety.

Hazard Profile and Risk Assessment

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is a substituted caprolactam derivative containing an acetic acid moiety. While a specific, comprehensive toxicological profile for this compound is not widely available, a conservative approach to handling is warranted based on the potential hazards of its structural components.

  • Caprolactam Derivatives: Caprolactam itself can cause skin, eye, and respiratory irritation.[1][2] Inhalation of dust or vapors may lead to respiratory discomfort.[1][3]

  • Acetic Acid Moiety: Acetic acid is corrosive and can cause severe skin burns and eye damage.[4][5][6][7]

A safety data sheet for the related compound 2-(2-oxoazepan-1-yl)acetic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Given these factors, 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid should be handled as a potentially hazardous substance with corrosive and irritant properties.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[9][10] The selection of specific PPE should be based on a risk assessment of the planned experimental procedures.

Task Eyes/Face Skin/Body Respiratory Hands
Handling Solids (weighing, transfers) Safety goggles with side shieldsLab coat, long sleevesN95 respirator (if not in a ventilated enclosure)Nitrile or neoprene gloves (double-gloving recommended)
Working with Solutions (transfers, reactions) Chemical splash goggles or face shieldChemical-resistant lab coat or apronNot generally required if handled in a certified chemical fume hoodNitrile or neoprene gloves
Large-Scale Operations or Potential for Aerosolization Face shield over chemical splash gogglesChemical-resistant suit or apron over lab coatHalf-mask respirator with appropriate cartridgesHeavy-duty nitrile or butyl rubber gloves
Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.

  • Recommended: Chemical splash goggles should be worn when handling solutions or there is any risk of splashing.[5][11]

  • Enhanced Protection: A face shield worn over safety goggles provides the best protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.[5]

Skin and Body Protection
  • A standard laboratory coat should be worn at all times and kept fully fastened.[11]

  • For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]

  • Long pants and closed-toe shoes are mandatory in the laboratory.[11]

Hand Protection
  • Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling acids and organic compounds.[5][11]

  • Double-gloving is a good practice to increase protection, especially during prolonged handling or when working with concentrated solutions.

  • Gloves should be inspected for any signs of degradation or punctures before use.

  • Contaminated gloves should be removed promptly and disposed of as chemical waste. Hands should be washed thoroughly after removing gloves.[12][13]

Respiratory Protection
  • Work with solid 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid that may generate dust should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • If engineering controls are not sufficient to control exposure, a NIOSH-approved respirator should be used.[3] For powders, an N95 particulate respirator is a minimum recommendation. For significant vapor concentrations, a respirator with organic vapor cartridges may be necessary.[3]

Safe Handling Procedures and Engineering Controls

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, especially when heating or creating solutions, should be performed in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[11][14]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][12]

Procedural Guidance
  • Preparation: Before starting any work, read and understand the safety data sheet (if available) and this guide.[11] Ensure all necessary PPE is available and in good condition.

  • Handling Solids: When weighing or transferring the solid material, do so in a ventilated enclosure or chemical fume hood to avoid generating and inhaling dust. Use appropriate tools (spatulas, weighing paper) to minimize contact.

  • Preparing Solutions: When preparing solutions, always add the acid (or the solid compound) to the solvent slowly. Never add solvent to the acid.

  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[12][13][15]

Spill and Emergency Procedures

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12]

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4][12]

  • Remove contact lenses if present and easy to do so.[4]

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air.[12][13]

  • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • Seek medical attention.

Spills
  • Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[15]

  • Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department. If you are trained and it is safe to do so, contain the spill and absorb it with an inert material.

Disposal Plan

  • All waste containing 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container. The label should include the full chemical name and associated hazards.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[16] Do not pour chemical waste down the drain.

Visual Workflow for PPE Selection

Caption: Decision workflow for selecting appropriate PPE.

References

  • Leica Biosystems, 1% Acetic Acid Safety Data Sheet. Available at: [Link]

  • Stockholm University, Procedures for the disposal of liquid chemical residues and aqueous solutions. Available at: [Link]

  • U.S. Department of Health and Human Services, Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. Available at: [Link]

  • SAFETY DATA SHEET Acetic acid 99.85%. Available at: [Link]

  • DOMO Chemicals, SAFETY DATA SHEET for CAPROLACTAM. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available at: [Link]

  • Centers for Disease Control and Prevention, NIOSH Pocket Guide to Chemical Hazards: Caprolactam. Available at: [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available at: [Link]

  • Rx Destroyer, Safety Data Sheet (SDS). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Chemical Label for 2-(2-oxoazepan-1-yl)acetic acid. Available at: [Link]

  • Ohio Environmental Protection Agency, The Disposal of Hazardous Waste Pharmaceuticals FAQs. Available at: [Link]

Sources

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